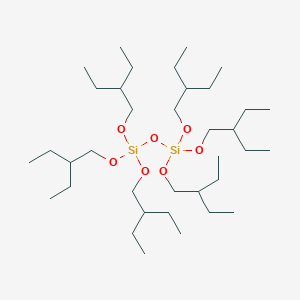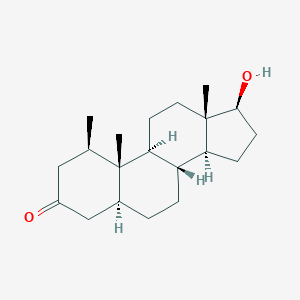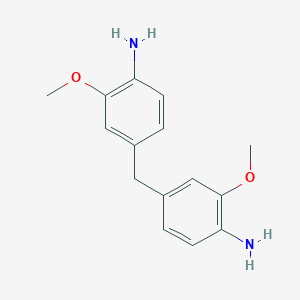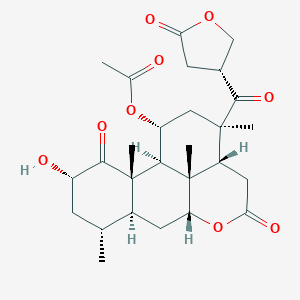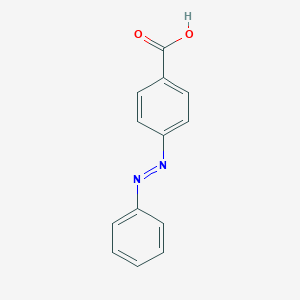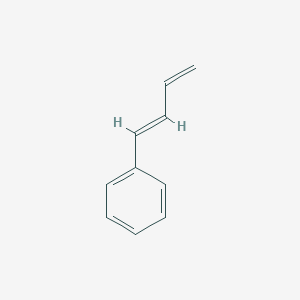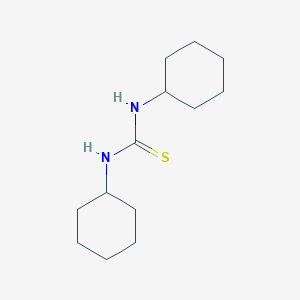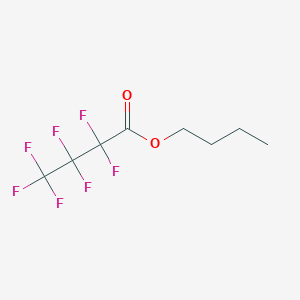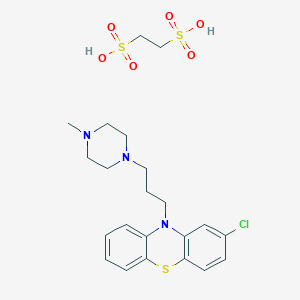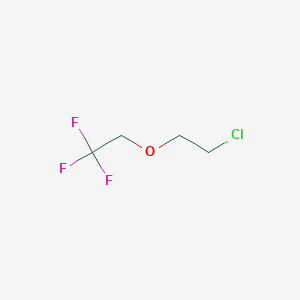
Guanisoquin sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanisoquin sulfate is a chemical compound that belongs to the class of isoquinoline alkaloids. It is commonly used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of guanisoquin sulfate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and receptors in the body, thereby modulating various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Guanisoquin sulfate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the replication of certain viruses and fungi. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to changes in behavior and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of guanisoquin sulfate is its unique chemical structure, which allows it to interact with a wide range of biological targets. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of guanisoquin sulfate is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on guanisoquin sulfate. One area of interest is the development of new drugs based on its chemical structure. Another area of interest is the study of its potential applications in the treatment of neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of guanisoquin sulfate and its potential side effects.
Métodos De Síntesis
Guanisoquin sulfate can be synthesized using various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclized product, which is then converted to guanisoquin sulfate. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde to form a cyclic imine, which is then reduced to guanisoquin sulfate.
Aplicaciones Científicas De Investigación
Guanisoquin sulfate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, antifungal, and antiviral activities. It has also been used as a tool in the study of the nervous system, as it can act as a selective inhibitor of certain neurotransmitters.
Propiedades
Número CAS |
1212-83-5 |
|---|---|
Nombre del producto |
Guanisoquin sulfate |
Fórmula molecular |
C20H26Br2N6O4S |
Peso molecular |
606.3 g/mol |
Nombre IUPAC |
7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C10H12BrN3.H2O4S/c2*11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H3,12,13);(H2,1,2,3,4) |
Clave InChI |
KUYDFFZBJGJAPK-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
SMILES canónico |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



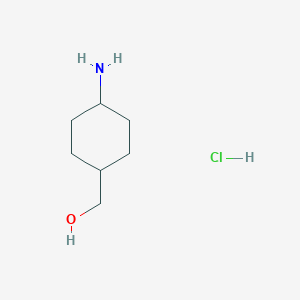
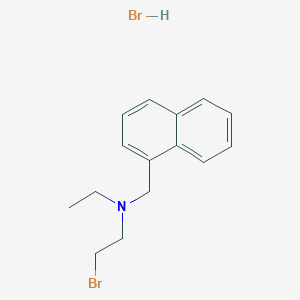
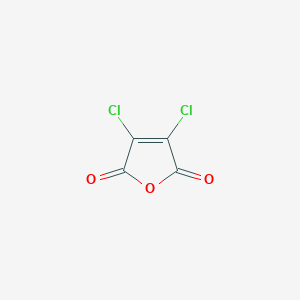
![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
